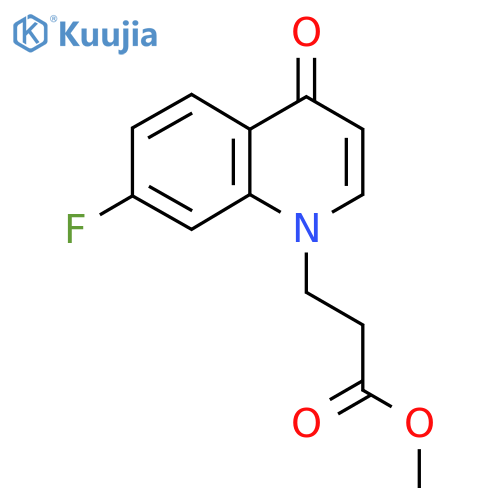

Cas no 1315372-62-3 (3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester)

1315372-62-3 structure

商品名:3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester

CAS番号:1315372-62-3

MF:C13H12FNO3

メガワット:249.237687110901

CID:5188285

3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- Methyl3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

- Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

- SB70737

- 3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester

- 1(4H)-Quinolinepropanoic acid, 7-fluoro-4-oxo-, methyl ester

-

- インチ: 1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3

- InChIKey: PQLICBQHQCTYJK-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2C(C=CN(C=2C=1)CCC(=O)OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 369

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 46.6

3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610158-1g |

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate |

1315372-62-3 | 97% | 1g |

¥2541.0 | 2023-04-03 | |

| Chemenu | CM493703-1g |

Methyl3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate |

1315372-62-3 | 97% | 1g |

$*** | 2023-03-28 |

3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1315372-62-3 (3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量